BenchChemオンラインストアへようこそ!

d(Tatc)m(5)acr-d(gata) complex

DNA intercalation Molecular mechanics Oligonucleotide conjugates

The d(TATC)m(5)Acr-d(GATA) complex is a sequence-defined heteroduplex in which the oligodeoxynucleotide d(TATC) is covalently tethered via its 3′-phosphate through a pentamethylene linker (m5) to the intercalator 2-methoxy-6-chloro-9-aminoacridine (Acr) and paired with its complementary strand d(GATA). It is classified under acridine–oligonucleotide conjugates and was structurally characterized by two-dimensional NMR, establishing it as a B-form duplex with the dye intercalated between specific base pairs─a feature that distinguishes it from non-covalent acridine intercalators and from conjugates bearing alternative linker or attachment chemistries.

Molecular Formula C98H121ClN31O47P7
Molecular Weight 2737.5 g/mol
CAS No. 103304-59-2
Cat. No. B027629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named(Tatc)m(5)acr-d(gata) complex
CAS103304-59-2
Synonymsd(TATC)m(5)Acr-d(GATA) complex
Molecular FormulaC98H121ClN31O47P7
Molecular Weight2737.5 g/mol
Structural Identifiers
SMILESCCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1
InChIKeyYFVWKJVYFNKQPO-YVVADQDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d(TATC)m(5)Acr-d(GATA) Complex (CAS 103304-59-2): A Covalent Oligonucleotide–Acridine Conjugate with Defined NMR Structure


The d(TATC)m(5)Acr-d(GATA) complex is a sequence-defined heteroduplex in which the oligodeoxynucleotide d(TATC) is covalently tethered via its 3′-phosphate through a pentamethylene linker (m5) to the intercalator 2-methoxy-6-chloro-9-aminoacridine (Acr) and paired with its complementary strand d(GATA) . It is classified under acridine–oligonucleotide conjugates and was structurally characterized by two-dimensional NMR, establishing it as a B-form duplex with the dye intercalated between specific base pairs─a feature that distinguishes it from non-covalent acridine intercalators and from conjugates bearing alternative linker or attachment chemistries .

Why d(TATC)m(5)Acr-d(GATA) Cannot Be Replaced by Other Acridine–Oligonucleotide Conjugates


In-class acridine–oligonucleotide conjugates cannot be interchanged because the position of dye attachment, the length and chemical nature of the linker, the oligonucleotide sequence, and the resulting duplex topology all dictate the intercalation geometry, sugar pucker, thermodynamic stability, and aggregation equilibrium . Early systematic studies demonstrated that moving the acridine from the 3′-phosphate to the 5′-phosphate or to an internal phosphate alters the thermal stabilization conferred by the dye, meaning that a conjugate with identical oligonucleotide length and acridine moiety but a different attachment site will exhibit a functionally distinct binding and stability profile .

d(TATC)m(5)Acr-d(GATA): Quantitative Differential Evidence for Scientific Selection


Intercalation Locus Selectivity: d(TATC)m(5)Acr-d(GATA) vs. A-Form or 5′-Linked Analogs

In antiparallel B-DNA, the acridine moiety of d(TATC)m(5)Acr-d(GATA) preferentially intercalates between the second and third base pairs from the 3′ end (C4–G4 and T3–A3) . Molecular mechanics simulations directly comparing the same covalent construct in A-form versus B-form DNA demonstrate that this intercalation site preference reverses in the A-form, where the dye instead favors intercalation between terminal base pairs . This site selectivity is determined predominantly by DNA polymorph (B vs. A), not merely by linker reach or sequence, and is accessible from only one attachment terminus.

DNA intercalation Molecular mechanics Oligonucleotide conjugates

Sugar Pucker Phase: 2′-endo B-DNA Conformation vs. 3′-exo in Parallel-Stranded Acr Conjugates

NMR COSY and NOESY analysis of d(TATC)m(5)Acr-d(GATA) shows that the deoxyribose rings preferentially adopt a 2′-endo (C2′-endo) conformation, consistent with canonical B-DNA . In stark contrast, the related acridine conjugate Acrm5-α-d(TCTAAACTC)-β-d(AGATTTGAG), which adopts a parallel-stranded topology, exhibits a 3′-exo sugar pucker . The sugar pucker phase is a direct reporter of the DNA helical form and influences groove geometry, base-pair rise, and intercalation pocket dimensions, making it a procurement-relevant parameter for studies requiring a defined B-DNA scaffold.

DNA conformation NMR structure Sugar pucker

Attachment-Site-Dependent Stabilization: 3′-Phosphate Linkage vs. 5′-Phosphate or Internal Linkage

Systematic melting-temperature comparisons across a series of octadeoxythymidylate–9-aminoacridine conjugates demonstrated that the degree of thermal stabilization conferred by the acridine dye is strongly dependent on the attachment position along the oligonucleotide backbone . The 3′-phosphate linkage—the attachment mode present in d(TATC)m(5)Acr-d(GATA)—provided the most pronounced increase in complex stability relative to an alkyl-substituted control lacking the acridine, outperforming the 5′-phosphate and internal phosphate attachment variants . Although the absolute ΔTm values for the exact d(TATC)·d(GATA) sequence were not explicitly tabulated in the primary NMR paper, the attachment-position structure–stability relationship established in applies directly to the 3′-linked architecture of the target compound.

Thermal stability Oligonucleotide modification Acridine attachment

Configurational Equilibrium: Monomeric Intercalated Duplex vs. Aggregated Duplex Population

d(TATC)m(5)Acr-d(GATA) exists in aqueous solution as an equilibrium mixture of two distinct structural families: Family 1, where the acridine intercalates between C4–G4 and T3–A3, and Family 2, in which the acridine is sandwiched between two aggregated duplexes . This aggregation equilibrium is not observed for the closely related conjugate d(T*TCTGT)m5Acr bound to d(GCACAGAA), which at room temperature shows only an intercalated monomeric duplex with a specific inter-duplex base pairing (C7–G8 of adjacent duplexes), indicating that the sequence length and base composition shift the intercalation/aggregation balance . The presence of the aggregated species in the target compound may affect effective concentration, NMR linewidth, and fluorescence properties—parameters that must be controlled in quantitative biophysical assays.

DNA aggregation NMR dynamics Duplex equilibrium

Recommended Procurement and Application Scenarios for d(TATC)m(5)Acr-d(GATA)


NMR Method Development and B-DNA Reference Standard

The compound's fully assigned proton spectrum and well-defined 2′-endo sugar pucker make it a robust reference duplex for calibrating 2D NMR pulse sequences, testing new assignment algorithms, and training students on B-DNA spectral interpretation. Its small size (4-mer duplex) reduces spectral crowding while retaining all essential B-DNA NOE signatures.

Force-Field Parameterization and Molecular Dynamics Validation

The molecular mechanics study by Cieplak et al. provides detailed energy rankings for intercalation at specific base-pair steps . This dataset serves as a benchmark for validating empirical force fields for non-canonical DNA–ligand interactions, particularly the balance between intercalation and end-stacking in different DNA polymorphs.

Sequence-Specific Intercalation Probe for DNA Damage and Repair Assays

Because the acridine intercalates at a precisely defined locus (C4–G4 and T3–A3) , this compound can be employed as a site-selective spectroscopic probe to study local DNA distortion, base excision, or repair enzyme access at that specific step, avoiding the random intercalation pattern of free acridine derivatives.

Aggregation-State-Dependent Photophysical Studies

The coexistence of monomeric intercalated and aggregated duplex populations offers a controllable system for investigating concentration-dependent fluorescence quenching, excimer formation, or electron transfer in defined DNA–acridine assemblies, providing a baseline for designing more complex photonic DNA architectures.

Quote Request

Request a Quote for d(Tatc)m(5)acr-d(gata) complex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.